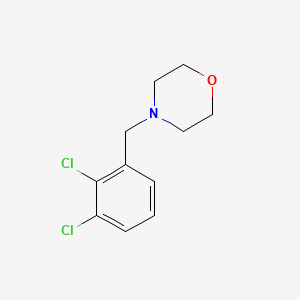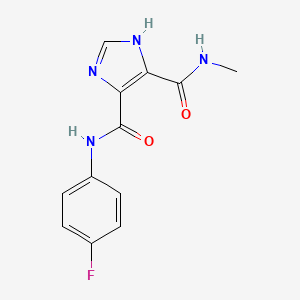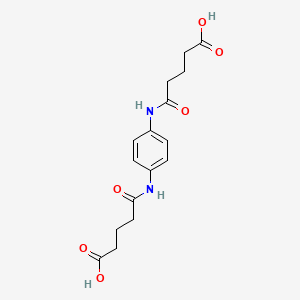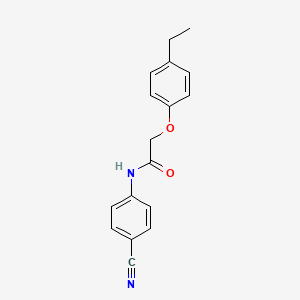
4-fluorophenyl benzoylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluorophenyl benzoylcarbamate is a chemical compound that is used in scientific research. It has gained significant attention in recent years due to its potential applications in various fields.
作用机制
The mechanism of action of 4-fluorophenyl benzoylcarbamate involves the inhibition of FAAH and MAGL enzymes. By inhibiting these enzymes, the levels of endocannabinoids in the body are increased, leading to various physiological effects. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit anti-inflammatory and analgesic properties, which may be attributed to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects
4-fluorophenyl benzoylcarbamate has been shown to exhibit various biochemical and physiological effects. Inhibition of FAAH and MAGL enzymes leads to increased levels of endocannabinoids, which can modulate pain, inflammation, and appetite. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit anti-inflammatory and analgesic properties, which may be useful in the treatment of various inflammatory and pain-related conditions.
实验室实验的优点和局限性
One of the advantages of using 4-fluorophenyl benzoylcarbamate in lab experiments is its potent inhibitory activity against FAAH and MAGL enzymes. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit good selectivity towards FAAH and MAGL enzymes, which reduces the likelihood of off-target effects.
One of the limitations of using 4-fluorophenyl benzoylcarbamate in lab experiments is its relatively low solubility in water. This can make it challenging to use in certain experimental setups, and may require the use of organic solvents. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit some cytotoxicity towards certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 4-fluorophenyl benzoylcarbamate in scientific research. One potential direction is the development of more potent and selective inhibitors of FAAH and MAGL enzymes. Additionally, 4-fluorophenyl benzoylcarbamate may have potential applications in the treatment of various inflammatory and pain-related conditions. Further research is needed to explore these potential applications and to better understand the mechanism of action of 4-fluorophenyl benzoylcarbamate.
合成方法
The synthesis of 4-fluorophenyl benzoylcarbamate involves the reaction of 4-fluoroaniline with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phosgene to form 4-fluorophenyl benzoylcarbamate. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentrations.
科学研究应用
4-fluorophenyl benzoylcarbamate has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the metabolism of endocannabinoids, which are signaling molecules that play a role in various physiological processes such as pain, inflammation, and appetite.
属性
IUPAC Name |
(4-fluorophenyl) N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-11-6-8-12(9-7-11)19-14(18)16-13(17)10-4-2-1-3-5-10/h1-9H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVWIXNCQVXDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5252958 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)

![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)

![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)


![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)


![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)